tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers
Description
This compound is a bicyclic pyrrolo[3,4-c]pyridine derivative featuring a hydroxymethyl substituent at the 7a-position and a tert-butyl carbamate group at the 5-position. Its molecular formula is C₁₄H₂₄N₂O₄, with a molecular weight of 284.4 g/mol (calculated based on analogous structures in ). The diastereomeric mixture arises from stereochemical variations at the 7a-hydroxymethyl group, influencing physical properties such as solubility, crystallinity, and chromatographic behavior.
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 7a-(hydroxymethyl)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-5-4-13(9-16)8-14-6-10(13)7-15/h10,14,16H,4-9H2,1-3H3 |
InChI Key |
IAAHODCJTKCHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CNCC2C1)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Starting Materials: The synthesis often begins from pyridine derivatives or piperidine precursors that can be elaborated into the bicyclic pyrrolo[3,4-c]pyridine scaffold.
- Key Steps:
- Formation of the bicyclic ring system via intramolecular cyclization or ring closure reactions.
- Introduction of the hydroxymethyl substituent at the 7a-position, typically via selective functionalization of a precursor intermediate.
- Protection of the amine group as a tert-butyl carbamate (Boc protection) to afford the tert-butyl ester functionality.
- Diastereomeric Mixture: The stereochemistry at the ring junction and substituents leads to a mixture of diastereomers, which may be separated or used as a mixture depending on application.
Reported Synthesis Highlights
- A multi-step organic synthesis involving pyridine derivatives and Grignard reagents has been used to access related bicyclic intermediates, which can be elaborated to the target compound.
- Optimization techniques such as continuous flow reactors have been suggested to improve yield and purity in the synthesis of this compound, although specific protocols are proprietary or unpublished.
- Analogous compounds with similar bicyclic cores and hydroxymethyl substituents have been synthesized via nucleophilic substitution, reductive amination, or cyclization reactions starting from Boc-protected piperidine derivatives.
- Typical reaction conditions involve the use of strong bases (e.g., sodium hydride, potassium tert-butoxide) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by chromatographic purification.
- Protection and deprotection steps using tert-butyl carbamate groups are standard to maintain amine functionality during synthetic transformations.
Example Reaction Conditions from Related Compounds
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc-protection of piperidine | Reaction of piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in presence of base | 60-74 | Protects amine as tert-butyl carbamate |
| Hydroxymethyl introduction | Reaction with formaldehyde or hydroxymethylating agents under basic conditions | Variable | Introduces hydroxymethyl group at desired position |
| Cyclization | Intramolecular ring closure using nucleophilic substitution or reductive amination | Variable | Forms bicyclic pyrrolo[3,4-c]pyridine core |
| Purification | Silica gel column chromatography using ethyl acetate/hexane mixtures | - | Separates diastereomers and impurities |
Patent Literature Insights
- Patent EP 3 753 941 A1 describes synthetic methods for related pyrimidine-fused heterocyclic compounds, involving selective substitutions and ring closures that could be adapted for preparing bicyclic pyrrolo[3,4-c]pyridine derivatives.
- The patent emphasizes the use of heterocyclic intermediates with substituents such as hydroxyl and carbamate groups, which aligns with the functional groups present in the target compound.
Analytical and Characterization Techniques
- NMR Spectroscopy: 1H NMR and 13C NMR are critical for confirming the bicyclic structure, stereochemistry, and substitution pattern, particularly the hydroxymethyl group and Boc protection signals.
- Mass Spectrometry: ESI-MS or LC-MS is used to confirm molecular weight and purity.
- Chromatography: Silica gel column chromatography is standard for purification and diastereomer separation.
- InChI and SMILES Data: Used for database identification and computational modeling.
Summary Table of Preparation Aspects
| Aspect | Details |
|---|---|
| Synthetic route | Multi-step synthesis from pyridine or piperidine derivatives |
| Key reagents | Grignard reagents, sodium hydride, potassium tert-butoxide, di-tert-butyl dicarbonate (Boc2O) |
| Solvents | DMF, DMSO, tetrahydrofuran (THF), ethyl acetate, hexane |
| Reaction conditions | Room temperature to moderate heating (20-70°C), inert atmosphere for sensitive steps |
| Purification methods | Silica gel chromatography |
| Yield range | Variable, typically 40-74% for individual steps in related syntheses |
| Diastereomeric mixture | Present due to stereochemistry at bicyclic ring junction |
Chemical Reactions Analysis
Hydrogenation and Ring Reduction
The pyridine core undergoes selective hydrogenation under catalytic conditions. For example:
Key observations:
-
Partial hydrogenation preserves the hydroxymethyl group’s integrity .
-
Stereochemical outcomes vary with catalyst choice; PtO₂ favors cis addition .
Ester Hydrolysis
The tert-butyl carbamate undergoes hydrolysis under acidic or basic conditions:
Applications:
Hydroxymethyl Group Transformations
The hydroxymethyl (-CH₂OH) group participates in oxidation and substitution:
Oxidation to Aldehyde
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Dess-Martin periodinane | DCM, 0°C → 25°C, 3 h | Corresponding aldehyde derivative | 78% |
Etherification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl bromide, K₂CO₃ | DMF, 60°C, 8 h | Benzyl-protected hydroxymethyl derivative | 67% |
Limitations:
-
Over-oxidation to carboxylic acids occurs with strong oxidants (e.g., KMnO₄).
Alkylation and Acylation
The secondary amine (after deprotection) reacts with electrophiles:
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | Benzyl isocyanate | DCM, 25°C, 1 h | N-Benzyl urea derivative | 69% |
| Acylation | Acetyl chloride | Et₃N, THF, 0°C → 25°C, 4 h | N-Acetylated pyrrolidine | 82% |
Stereochemical note:
-
Diastereomeric mixtures may resolve during crystallization (e.g., trans isomers precipitate preferentially) .
Ring-Opening Reactions
Under strong acidic conditions, the pyrrolidine ring undergoes cleavage:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 24 h | Linear amino alcohol with tert-butyl group | 41% |
This reaction is typically avoided due to low selectivity.
Stereochemical Interconversion
The diastereomeric mixture equilibrates under basic conditions:
| Base | Conditions | Outcome |
|---|---|---|
| NaH | THF, 60°C, 12 h | Cis/trans ratio shifts from 1:1 to 3:1 |
Applications:
Key Stability Considerations
Scientific Research Applications
tert-Butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the pyrrolo[3,4-c]pyridine core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 26: (3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- Structural Differences : Replaces the 7a-hydroxymethyl group with a benzotriazole carbonyl moiety.
- Molecular Weight : 358.5 g/mol (vs. 284.4 g/mol for the target compound).
- Synthesis : Prepared via HATU-mediated coupling of a pyrrolopyrrole-carboxylate precursor with 1H-benzo[d][1,2,3]triazole-5-carboxylic acid.
- Applications : Used in kinase inhibitor research due to the benzotriazole group’s affinity for ATP-binding pockets.
Compound 10a: Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate
- Structural Differences : Incorporates indole rings and a pyrrole core instead of a bicyclic pyrrolopyridine system.
- Molecular Weight : 554 g/mol.
- Synthesis : Prepared via CuCl₂-catalyzed cyclization of bis(indolyl)propanedione derivatives.
(3aR,7aR)-tert-Butyl Hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
- Structural Differences : Lacks the 7a-hydroxymethyl group, simplifying stereochemistry.
- Molecular Weight : 240.3 g/mol.
- Applications : A common intermediate for CNS-targeting prodrugs due to its trans-configuration and improved blood-brain barrier permeability.
Comparative Data Table
Key Research Findings
- Stereochemical Impact: The 7a-hydroxymethyl group introduces diastereomerism, complicating purification but enabling exploration of stereospecific biological effects. Similar challenges are noted in the synthesis of Compound 10a, where indole substituents require precise regiocontrol.
- Biological Relevance: While the target compound lacks explicit activity data, structurally related compounds like (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol exhibit neuroprotective effects via microtubule stabilization.
- Synthetic Flexibility : The tert-butyl carbamate group in the target compound and its analogs (e.g., Compound 26) facilitates deprotection for further functionalization, a strategy widely used in peptidomimetic design.
Biological Activity
Chemical Identity
tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is an organic compound characterized by its complex structure, which includes a tert-butyl group, a hydroxymethyl group, and a pyrrolo[3,4-c]pyridine core. This compound exists as a mixture of diastereomers due to the presence of multiple stereocenters, leading to variations in physical and chemical properties. Its molecular formula is with a molecular weight of approximately 256.34 g/mol .
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions:
- Formation of the Pyrrolo Core : Cyclization of suitable precursors to establish the pyrrolo[3,4-c]pyridine structure.
- Hydroxymethylation : Introduction of the hydroxymethyl group using formaldehyde and a catalyst.
- tert-Butylation : Addition of the tert-butyl group through reactions with tert-butyl chloride and a strong base .
The biological activity of tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is attributed to its interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target biomolecules, while the pyrrolo core may engage in π-π interactions. These interactions can modulate enzyme or receptor activities, influencing various biological processes .
Biological Studies
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains through mechanisms that likely involve disruption of cellular processes .
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity through assays like DPPH radical scavenging, suggesting potential applications in oxidative stress-related conditions .
Comparative Analysis
Comparative studies with structurally similar compounds reveal distinct biological profiles:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| tert-Butyl 7a-(hydroxymethyl)-octahydropyrano[3,4-c]pyrrole-2-carboxylate | Moderate antimicrobial | Pyrano ring alters reactivity |
| tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate | Antioxidant effects | Pyrazolo ring leads to different interactions |
This table illustrates how variations in structural features can lead to differing biological activities .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrolidine structures exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the functional groups can enhance antimicrobial properties .
- Antioxidant Assessment : Research involving DPPH radical scavenging assays indicated that certain diastereomers possess enhanced antioxidant capabilities compared to their non-hydroxymethylated counterparts .
Q & A
Q. What role do impurities play in conflicting bioactivity data, and how are they mitigated?
- Methodological Answer : Trace impurities (e.g., residual catalysts or solvents) can skew bioassay results. Implement rigorous purification:
- Flash chromatography with gradient elution.
- Recrystallization in non-polar solvents.
- LC-MS purity checks (>95% purity threshold).
- Control experiments with purified diastereomers to isolate bioactivity contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
